molecular formula C7H8ClN3 B3034515 6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride CAS No. 182159-63-3

6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride

Cat. No.: B3034515
CAS No.: 182159-63-3
M. Wt: 169.61 g/mol
InChI Key: BDRYBZCJKAVMSG-UHFFFAOYSA-N
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Description

6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride is a heterocyclic organic compound featuring a pyridine core substituted with an aminomethyl group at the 6-position and a carbonitrile group at the 3-position, forming a hydrochloride salt. The pyridine-carbonitrile scaffold is notable for its electron-withdrawing properties, which may influence reactivity and binding interactions in biological or synthetic systems.

Properties

IUPAC Name

6-(aminomethyl)pyridine-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-3-6-1-2-7(4-9)10-5-6;/h1-2,5H,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRYBZCJKAVMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182159-63-3
Record name 6-(aminomethyl)pyridine-3-carbonitrile hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)pyridine-3-carbonitrile hydrochloride typically involves the reaction of 6-chloromethylpyridine-3-carbonitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.

Scientific Research Applications

Scientific Applications of 6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride

This compound, also known as 6-(aminomethyl)nicotinonitrile hydrochloride, is a chemical compound with the molecular formula C7H7N3HClC_7H_7N_3\cdot HCl. It is a derivative of pyridine and is utilized in scientific research due to its unique chemical properties.

Synthesis and Preparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves reacting 6-chloromethylpyridine-3-carbonitrile with ammonia or an amine under controlled conditions, often in a solvent like ethanol or methanol. The product is then isolated through crystallization or precipitation.

Industrial Production Methods: Industrially, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts such as palladium on carbon (Pd/C) can also enhance the reaction's efficiency.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO4KMnO_4) and hydrogen peroxide (H2O2H_2O_2).
  • Reduction: It can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4LiAlH_4) and sodium borohydride (NaBH4NaBH_4).
  • Substitution: The amino group can participate in substitution reactions with reagents like alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.

Applications in Biological Research

This compound has biological activities that make it useful in medicinal chemistry.

Antimicrobial Evaluation: Pyridine derivatives similar to this compound have been evaluated for antimicrobial efficacy, revealing significant antibacterial activity with MIC values lower than those of standard antibiotics like ciprofloxacin. Karunanidhi et al. isolated 2-(methyldithio)pyridine-3-carbonitrile from Allium stipitatum and found it to have antimicrobial activity against bacterial strains such as A. baumannii, A. iwoffii, Enterobacter sp., E. coli, S. aureus, P. aeruginosa, S. typhi, S. dysenteriae, and S. maltophilia, as well as Candida species .

Antitumor Activity: Research on related compounds indicates that pyridine derivatives can inhibit tumor growth through apoptosis induction in cancer cells, suggesting that this compound may possess similar antitumor properties.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)pyridine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The nitrile group can also participate in various chemical reactions, affecting the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Aminomethyl)pyridine (amp) in Coordination Chemistry

The cobalt(III) complexes in Evidences 6 and 7 utilize 2-(aminomethyl)pyridine (amp) as a ligand. While amp shares the pyridine core and aminomethyl group with the target compound, the substitution positions differ (2- vs. 6-aminomethyl), and amp lacks the 3-carbonitrile group. These structural differences lead to distinct coordination behaviors:

  • Isomerism : Substitution at the 2-position in amp allows for geometric isomerism (e.g., cis/trans or meridianal configurations) in octahedral Co(III) complexes, as seen in the crystal structures of [Co(3,3-tri)(amp)Cl][ZnCl₄] .
  • Coordination Geometry: The aminomethyl group in amp acts as a bidentate ligand, facilitating stable chelation.
  • Physical Properties : The absence of a carbonitrile group in amp reduces polarity compared to the target compound, which could impact solubility and crystallinity.

Table 1: Structural Comparison with amp Ligands

Feature 6-(Aminomethyl)pyridine-3-carbonitrile HCl 2-(Aminomethyl)pyridine (amp)
Substituent Positions 6-aminomethyl, 3-carbonitrile 2-aminomethyl
Functional Groups Pyridine, NH₂CH₂, CN Pyridine, NH₂CH₂
Coordination Chemistry Potential monodentate/bidentate ligand Bidentate ligand
Polarity Higher (due to CN group) Moderate
Evidence Reference -
Gabapentin Analogues with Aminomethyl Groups

describes a Gabapentin analogue, cis-(1S,3R)-(1-(aminomethyl)-3-methylcyclohexyl)acetic acid hydrochloride (Compound 19), which shares the aminomethyl functional group with the target compound. Key comparisons include:

  • Core Structure : The cyclohexane ring in Compound 19 versus the pyridine ring in the target compound. This difference influences electronic properties (aromaticity vs. aliphatic) and conformational flexibility.
  • Pharmacological Activity: Compound 19 binds to the α2δ subunit of calcium channels with higher affinity than Gabapentin, suggesting that the aminomethyl group enhances target engagement . For the target compound, the pyridine-carbonitrile scaffold may confer distinct binding properties if applied to similar therapeutic targets (e.g., ion channels).

Table 2: Pharmacological Comparison with Gabapentin Analogues

Feature 6-(Aminomethyl)pyridine-3-carbonitrile HCl Gabapentin Analogue (Compound 19)
Core Structure Pyridine Cyclohexane
Key Functional Groups NH₂CH₂, CN NH₂CH₂, COOH
Pharmacological Target Not reported α2δ subunit of calcium channels
Binding Affinity Not tested Higher than Gabapentin
Evidence Reference -
Other Pyridine Derivatives in Pharmaceuticals

Evidences 3–5 describe pharmaceuticals with pyridine-related cores but distinct functionalization:

  • Ziprasidone Hydrochloride (): Contains a benzisothiazole-piperazine-indole scaffold. Unlike the target compound, it lacks an aminomethyl group but shares nitrogen-rich heterocycles.
  • Arbidol Hydrochloride (): Features an indole core with sulfur and bromine substituents, highlighting divergent synthetic priorities.
  • Raloxifene Hydrochloride (): A benzothiophene derivative with hydroxyl and piperidine groups, emphasizing estrogen receptor modulation.

Research Findings and Implications

  • Substituent Position Matters: The 6-aminomethyl group in the target compound may sterically hinder interactions compared to 2-substituted amp ligands, affecting coordination chemistry .
  • Carbonitrile Group : The electron-withdrawing CN group could enhance stability or alter solubility compared to unsubstituted pyridines.
  • Therapeutic Potential: Structural parallels to Gabapentin analogues suggest possible utility in neurological disorders, though empirical validation is needed .

Biological Activity

6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride, also known as 6-(aminomethyl)nicotinonitrile hydrochloride, is a compound that has garnered interest due to its potential biological activities and applications in various fields, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7H7N3·HCl
  • CAS Number : 182159-63-3
  • IUPAC Name : 6-(aminomethyl)nicotinonitrile hydrochloride

The compound features an amino group and a nitrile group positioned on the pyridine ring, which influences its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 6-chloromethylpyridine-3-carbonitrile with ammonia or an amine in solvents such as ethanol or methanol. The reaction conditions can be optimized using continuous flow reactors for industrial applications, enhancing yield and control over the synthesis process.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity.
  • Nitrile Group Reactivity : The nitrile moiety can participate in nucleophilic attacks, influencing biochemical pathways.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Evaluation

A study evaluated a series of pyridine derivatives for their antimicrobial efficacy. Compounds similar to this compound were tested against various strains, revealing significant antibacterial activity with MIC values lower than those of standard antibiotics like ciprofloxacin .

Antitumor Activity

Research on related compounds indicated that pyridine derivatives could inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells. These findings suggest that this compound may possess similar antitumor properties warranting further investigation .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
6-(Aminomethyl)pyridine-2-carbonitrilePyridine derivativeAntimicrobial
6-(Aminomethyl)pyridine-4-carbonitrilePyridine derivativeAntitumor
2-(Aminomethyl)pyridine-3-carbonitrilePyridine derivativeEnzyme inhibitor

The positioning of functional groups significantly affects the biological activity of these compounds. The unique arrangement in this compound enhances its potential interactions compared to its isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride

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